![molecular formula C14H15NO B8198004 5-Methoxy-3'-methyl-[1,1'-biphenyl]-2-amine](/img/structure/B8198004.png)
5-Methoxy-3'-methyl-[1,1'-biphenyl]-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-3’-methyl-[1,1’-biphenyl]-2-amine is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of a methoxy group at the 5-position, a methyl group at the 3’-position, and an amine group at the 2-position of the biphenyl structure. Biphenyl compounds are known for their diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3’-methyl-[1,1’-biphenyl]-2-amine typically involves several steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura cross-coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of Functional Groups: The methoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents such as methanol and methyl iodide.
Amination: The amine group can be introduced through a nucleophilic substitution reaction using ammonia or an amine derivative.
Industrial Production Methods
Industrial production of 5-Methoxy-3’-methyl-[1,1’-biphenyl]-2-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxy-3’-methyl-[1,1’-biphenyl]-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents such as potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, or other reducing agents.
Substitution: Alkyl halides, nucleophilic conditions.
Major Products Formed
Oxidation: Formation of hydroxylated biphenyl derivatives.
Reduction: Formation of amine-substituted biphenyl derivatives.
Substitution: Formation of alkylated biphenyl derivatives.
Applications De Recherche Scientifique
5-Methoxy-3’-methyl-[1,1’-biphenyl]-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals.
Mécanisme D'action
The mechanism of action of 5-Methoxy-3’-methyl-[1,1’-biphenyl]-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular pathways involved can vary based on the specific context and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methoxy-2-methyl-9H-carbazole: A compound with a similar methoxy and methyl substitution pattern but with a carbazole core.
4-Methoxybiphenyl: A biphenyl derivative with a methoxy group at the 4-position.
3-Methylbiphenyl: A biphenyl derivative with a methyl group at the 3-position.
Uniqueness
5-Methoxy-3’-methyl-[1,1’-biphenyl]-2-amine is unique due to the specific combination of functional groups and their positions on the biphenyl core. This unique structure can impart distinct chemical and biological properties, making it valuable for various applications.
Propriétés
IUPAC Name |
4-methoxy-2-(3-methylphenyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-4-3-5-11(8-10)13-9-12(16-2)6-7-14(13)15/h3-9H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOZTWIZGBFDMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C=CC(=C2)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
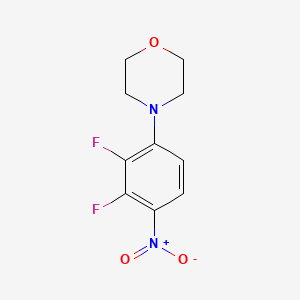

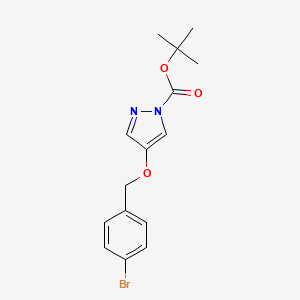
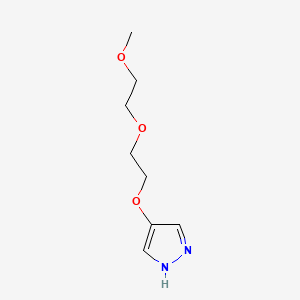


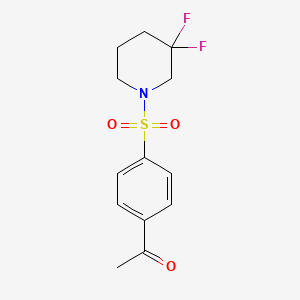
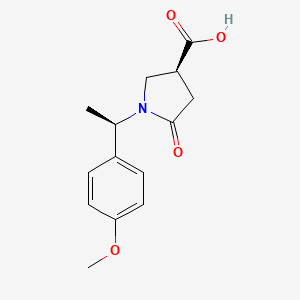
![4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-amine](/img/structure/B8198001.png)
![3'-Ethyl-5-methoxy-[1,1'-biphenyl]-2-amine](/img/structure/B8198019.png)
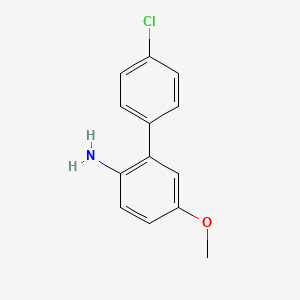
![5-Methoxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine](/img/structure/B8198030.png)


